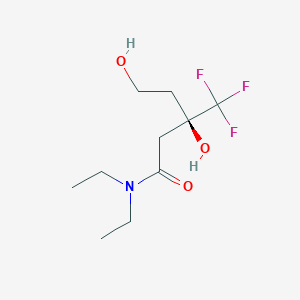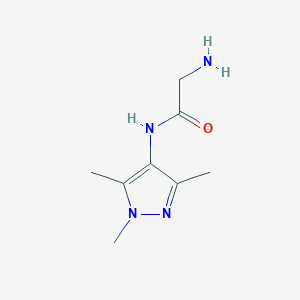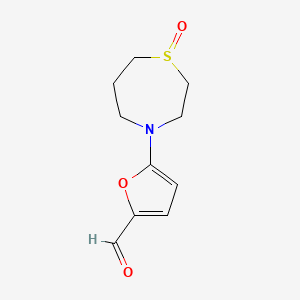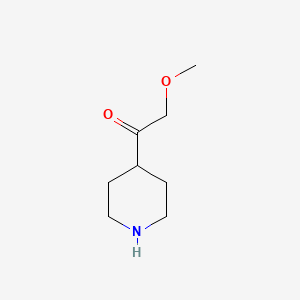![molecular formula C11H15NO2 B13163240 Methyl[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amine](/img/structure/B13163240.png)
Methyl[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amine is an organic compound that belongs to the class of benzodioxane derivatives This compound is characterized by the presence of a benzodioxane ring system, which is a benzene ring fused to a dioxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amine typically involves the reaction of 1,4-benzodioxane derivatives with methylamine. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 1,4-benzodioxane-6-carbaldehyde.
Reductive Amination: The aldehyde is then subjected to reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. This step results in the formation of the desired amine product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amine derivatives.
Aplicaciones Científicas De Investigación
Methyl[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its use as a precursor for drug development.
Biological Research: It is used in the study of biological pathways and mechanisms, particularly those involving amine-containing compounds.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on these targets and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
6-Acetyl-1,4-benzodioxane: This compound shares the benzodioxane ring system but differs in its functional groups.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Another benzodioxane derivative with different substituents.
Uniqueness
Methyl[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amine is unique due to its specific methylamine substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other benzodioxane derivatives may not be suitable.
Propiedades
Fórmula molecular |
C11H15NO2 |
|---|---|
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
N-methyl-1-(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine |
InChI |
InChI=1S/C11H15NO2/c1-8-9(7-12-2)3-4-10-11(8)14-6-5-13-10/h3-4,12H,5-7H2,1-2H3 |
Clave InChI |
DDJHDYNPPXZSQZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC2=C1OCCO2)CNC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


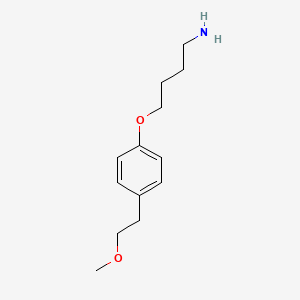
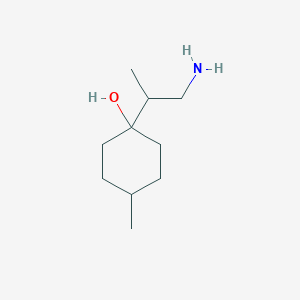
![(2-Methoxyethyl)[1-(2-methoxyphenyl)ethyl]amine](/img/structure/B13163173.png)
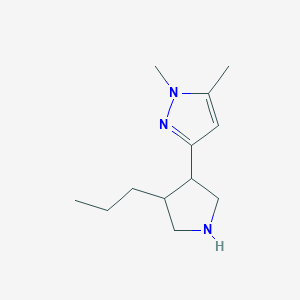
amine](/img/structure/B13163189.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylpentanoic acid](/img/structure/B13163190.png)
